2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a furan ring, a sulfonamide group, and a tetrahydrobenzo[b]thiophene core, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, which stands for Stimulator of Interferon Genes , is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furfural with methylamine under reductive amination conditions.
Synthesis of the sulfonamide intermediate: The furan-2-ylmethylamine is then reacted with sulfonyl chloride to form the corresponding sulfonamide.
Coupling with 4-aminobenzoic acid: The sulfonamide intermediate is coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamido derivative.
Cyclization to form the tetrahydrobenzo[b]thiophene core: The benzamido derivative undergoes cyclization with a suitable thiophene precursor under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamido derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its sulfonamide group.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, such as sulfamethoxazole.
Benzamides: Compounds containing the benzamido group, such as metoclopramide.
Thiophenes: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.
Uniqueness
2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its combination of functional groups and structural features. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-25(13-15-5-4-12-30-15)32(28,29)16-10-8-14(9-11-16)21(27)24-22-19(20(23)26)17-6-2-3-7-18(17)31-22/h4-5,8-12H,2-3,6-7,13H2,1H3,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQELOYPVRLJNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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